(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
Description
(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 2,4-dimethoxybenzylidene group at position 5 and a 3-(trifluoromethyl)phenylimino group at position 2. Its stereochemistry is defined by the (2E,5Z) configuration, which influences its molecular geometry and biological interactions.
The synthesis of such compounds typically involves condensation reactions between substituted thiazolidinone precursors and aromatic aldehydes or amines under mild acidic conditions (e.g., acetic acid/sodium acetate). For example, analogous compounds are synthesized via refluxing substituted benzaldehydes with 2-thioxothiazolidin-4-one derivatives, followed by substitution at the 2-position with aryl amines .
Properties
Molecular Formula |
C19H15F3N2O3S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15F3N2O3S/c1-26-14-7-6-11(15(10-14)27-2)8-16-17(25)24-18(28-16)23-13-5-3-4-12(9-13)19(20,21)22/h3-10H,1-2H3,(H,23,24,25)/b16-8- |
InChI Key |
FVRASGQBYSQNSE-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 2-amino-3-(trifluoromethyl)benzonitrile to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the final thiazolidinone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Condensation Reactions
The compound’s synthesis relies on Schiff base formation and Knoevenagel condensation , as inferred from structurally analogous thiazolidinones .
-
Schiff Base Formation : The imino group (C=N) at position 2 arises from the condensation of 3-(trifluoromethyl)aniline with a thiazolidinone precursor under acidic or basic conditions.
-
Knoevenagel Condensation : The 2,4-dimethoxybenzylidene group at position 5 forms via the reaction of 2,4-dimethoxybenzaldehyde with a thiazolidin-4-one intermediate. Microwave-assisted methods enhance regioselectivity and yield .
Table 1: Key Reaction Conditions for Core Structure Synthesis
| Reaction Type | Reagents/Conditions | Yield (Reported Analogues) | Reference |
|---|---|---|---|
| Schiff Base Formation | Ethanol, reflux, 12–24 h | 60–75% | |
| Knoevenagel Condensation | Piperidine, acetic acid, MW (300–800 W) | 80–92% |
Modification of the Imino Group
The trifluoromethylphenyl imino group undergoes hydrolysis under acidic conditions to regenerate the ketone, enabling further functionalization:
-
Applications : This reaction is pivotal for introducing alternative substituents at position 2.
Electrophilic Aromatic Substitution
The 2,4-dimethoxybenzylidene moiety participates in demethylation and halogenation :
-
Demethylation : HBr in acetic acid selectively removes methoxy groups, yielding phenolic derivatives .
-
Bromination : Electrophilic bromine substitutes hydrogen at the para position relative to methoxy groups .
Example :
Sulfur-Centered Reactivity
The thiazolidinone ring’s sulfur atoms enable alkylation and oxidation reactions:
-
S-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) modifies the thione (C=S) to thioether (C-S-R) .
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Oxidation : Hydrogen peroxide oxidizes the thiazolidinone ring to sulfoxide or sulfone derivatives, altering electronic properties .
Table 2: Sulfur-Based Reaction Outcomes
| Reaction | Reagents | Product | Biological Impact |
|---|---|---|---|
| S-Alkylation | CH₃I, K₂CO₃, DMF | Methylthioether derivative | Enhanced lipophilicity |
| Oxidation | H₂O₂, AcOH | Sulfoxide/sulfone derivatives | Altered enzyme-binding affinity |
Cycloaddition and Cross-Coupling Reactions
The conjugated benzylidene system facilitates Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming six-membered fused rings . Additionally, Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups at the benzylidene position .
Example :
Biological Activity-Driven Modifications
Derivatives of this compound exhibit COX-II inhibition (IC₅₀ = 8.88–23.55 μM) , prompting structural optimizations:
-
Thiazolidinone Ring Expansion : Fusion with furan or benzofuran enhances activity .
-
Trifluoromethyl Substitution : The -CF₃ group improves metabolic stability and target binding .
Table 3: Structure-Activity Relationships (SAR)
| Modification Site | Change | COX-II IC₅₀ (μM) | Reference |
|---|---|---|---|
| Benzylidene (Position 5) | 3,4-Dimethoxy → 3,5-Dibromo | 4.16 | |
| Imino (Position 2) | -CF₃ → -Cl | 1.9–2.3 |
Spectroscopic Characterization
Key analytical data for reaction monitoring:
Stability and Degradation
The compound is sensitive to:
Scientific Research Applications
Structural Characteristics
The molecular structure of the compound is characterized by the presence of a thiazolidinone ring, which is known for its diverse biological activities. The specific structural features include:
- Thiazolidinone core : This heterocyclic structure is pivotal for biological activity.
- Substituents : The presence of dimethoxybenzylidene and trifluoromethyl groups enhances its pharmacological properties.
Anticancer Activity
Research indicates that thiazolidinones exhibit significant anticancer properties. Studies have shown that derivatives of thiazolidinone can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : Compounds similar to (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one have been reported to inhibit the growth of various cancer cell lines.
- Mechanisms of action : These compounds may act through modulation of signaling pathways involved in cell survival and apoptosis .
Antimicrobial Properties
Thiazolidinones have also been investigated for their antimicrobial activity. The specific compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics. Its effectiveness can be attributed to:
- Disruption of bacterial cell walls : Similar compounds have demonstrated the ability to interfere with bacterial cell wall synthesis.
- Inhibition of bacterial enzymes : Targeting specific enzymes critical for bacterial survival has been a successful strategy in antimicrobial development.
Plant Protection Agents
The compound's structure suggests potential use as a plant protection agent. Thiazolidinones are known for their efficacy in controlling pests and diseases in crops. The applications include:
- Pesticidal activity : Research has indicated that thiazolidinone derivatives can effectively control insect populations and fungal pathogens .
- Formulation development : The stability and efficacy of these compounds can be enhanced through specific formulations that maximize their bioavailability in agricultural settings.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of a series of thiazolidinone derivatives, including those structurally similar to (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one. The results indicated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s unique structure allows it to interact with various molecular pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electrophilicity and membrane permeability, improving antimicrobial efficacy. For example, the trifluoromethyl group in the target compound may increase metabolic stability compared to non-fluorinated analogs .
- Methoxy groups (e.g., 2,4-dimethoxy) improve solubility and π-π stacking interactions, which are critical for binding to biological targets like enzymes or viral proteins .
- Hydroxy or thioxo groups at position 2 (e.g., 2-sulfanylidene) enhance hydrogen-bonding capacity, as seen in rhodanine derivatives with antioxidant properties .
Crystallographic and Computational Insights
- Crystal Packing: Compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibit planar thiazolidinone cores with intermolecular C–H···O and π-π interactions stabilizing the lattice . The 2,4-dimethoxy group in the target compound may introduce steric hindrance, altering packing efficiency compared to methyl or hydroxy analogs .
- DFT Studies : Computational models predict that the trifluoromethyl group increases the compound’s electron affinity, enhancing its interaction with hydrophobic binding pockets in viral proteins .
Further experimental validation of its antiviral and antimicrobial properties is warranted, particularly given the promising profiles of structurally related analogs.
Biological Activity
The compound (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C17H16F3N2O3S
- Molecular Weight : Approximately 371.47 g/mol
The compound features a thiazolidinone core with a dimethoxy-substituted benzylidene moiety and a trifluoromethyl group. These substituents play a crucial role in modulating its biological activity.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The anticancer mechanisms often involve:
- Inhibition of Cell Proliferation : Thiazolidinones can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- DNA Interaction : Some derivatives interact with DNA, disrupting replication and transcription processes.
For example, studies have shown that certain thiazolidinone derivatives possess IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .
Antidiabetic Activity
Thiazolidinones are known for their insulin-sensitizing effects. They act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a vital role in glucose metabolism and lipid storage. The potential antidiabetic effects include:
- Improved Insulin Sensitivity : By activating PPARγ, these compounds enhance insulin sensitivity in peripheral tissues.
- Reduction of Blood Glucose Levels : Clinical studies have demonstrated that thiazolidinone derivatives can significantly lower blood glucose levels in diabetic models .
Antioxidant Activity
The antioxidant properties of thiazolidinones contribute to their therapeutic potential by neutralizing free radicals and reducing oxidative stress. Various studies have employed assays such as DPPH radical scavenging to evaluate the antioxidant capacity of these compounds:
- DPPH Scavenging Assay Results : Some derivatives have shown IC50 values comparable to standard antioxidants like vitamin C .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is highly influenced by their structural features. Key aspects include:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) enhances activity by stabilizing reactive intermediates.
- Aromatic Rings : The incorporation of aromatic systems can improve binding affinity to biological targets.
A detailed SAR analysis reveals that modifications at specific positions on the thiazolidinone ring can lead to enhanced potency against various biological targets .
Case Studies and Research Findings
Recent literature has highlighted several case studies demonstrating the efficacy of thiazolidinone derivatives:
- Anticancer Studies : A derivative showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 1.61 µg/mL, indicating strong anti-proliferative effects .
- Antidiabetic Trials : In vivo studies on diabetic rats indicated that a thiazolidinone derivative reduced fasting blood glucose levels significantly compared to controls .
- Antioxidant Evaluation : A series of synthesized thiazolidinones exhibited varying degrees of antioxidant activity, with some compounds showing CEAC values significantly higher than standard antioxidants .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Knoevenagel condensation or cyclocondensation reactions. A typical approach involves reacting a substituted benzaldehyde (e.g., 2,4-dimethoxybenzaldehyde) with a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) in the presence of a base (e.g., anhydrous sodium acetate) and glacial acetic acid under reflux. Microwave-assisted synthesis significantly reduces reaction time (e.g., from 7 hours to 3 minutes) and improves yields (e.g., 69% → 81%) by enhancing reaction kinetics .
- Optimization : Key parameters include temperature, solvent choice (e.g., acetic acid for protonation), and catalyst loading. Monitoring via TLC (20% ethyl acetate/n-hexane) ensures reaction progress .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be systematically applied to confirm the structure and stereochemistry of this compound?
- 1H/13C NMR : Analyze imino (δ 8.5–9.5 ppm) and benzylidene (δ 7.0–8.0 ppm) proton environments to confirm E/Z configurations. The trifluoromethyl group (δ -60 to -70 ppm in 19F NMR) and methoxy signals (δ 3.8–4.0 ppm) provide additional validation .
- IR : Characteristic C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (650–750 cm⁻¹) stretches confirm the thiazolidinone core .
- UV-Vis : Conjugated π-systems (e.g., benzylidene) exhibit strong absorbance in 300–400 nm regions, correlating with DFT-predicted electronic transitions .
Q. What are the best practices for resolving contradictions between experimental spectral data and computational models (e.g., DFT)?
- Cross-validation : Use X-ray crystallography (via SHELX or WinGX ) to resolve ambiguities in geometry. For example, crystallographic data can confirm benzylidene/imino bond angles, which may conflict with DFT-optimized structures .
- Error analysis : Compare vibrational frequencies (IR) and chemical shifts (NMR) with DFT/B3LYP/6-31G(d) calculations, adjusting basis sets or solvation models to improve agreement .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, ORTEP-3) be utilized to determine the absolute configuration and intermolecular interactions of this compound?
- Workflow : Refine single-crystal X-ray data using SHELXL to model hydrogen bonding (e.g., C-H···O) and π-π stacking. ORTEP-3 visualizes thermal ellipsoids and validates non-covalent interactions critical for supramolecular assembly .
- Case study : For thiazolidinone derivatives, intermolecular S···O interactions (2.8–3.0 Å) often stabilize crystal packing, as seen in (5Z)-5-(2-hydroxybenzylidene)-3-phenyl analogs .
Q. What experimental and computational strategies are effective in elucidating the bioactivity mechanisms of this compound, particularly for enzyme inhibition?
- In vitro assays : Screen against kinases (e.g., DYRK1A) using ATP-competitive assays. For example, (5Z)-5-arylidene-thiazolidinones show IC50 values <10 µM via dose-response curves .
- Docking studies : Use AutoDock Vina to model binding poses. The trifluoromethyl group may enhance hydrophobic interactions with allosteric pockets, as seen in nAChR potentiators like Act-06 .
Q. How can microwave synthesis be leveraged to improve stereoselectivity and scalability of thiazolidinone derivatives?
- Stereocontrol : Microwave irradiation (e.g., 150 W, 80°C) enhances regioselectivity in Knoevenagel reactions, favoring the (2E,5Z) isomer due to controlled heating .
- Scalability : Multimode reactors (e.g., CEM Discover) enable gram-scale synthesis with consistent yields (>85%) by minimizing side reactions (e.g., retro-aldol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
